hVEGF-IN-3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

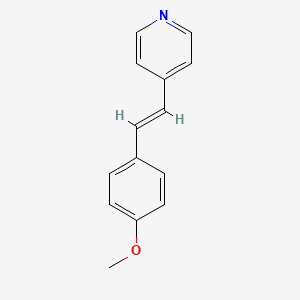

IUPAC Name |

4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTHHWBAADYJST-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

hVEGF-IN-3: A Technical Overview of its Presumed Mechanism of Action as a VEGF Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific mechanism of action for the compound identified as "hVEGF-IN-3" (also referred to as compound 9) is limited. This guide provides a detailed framework for its presumed activity based on its classification as a human Vascular Endothelial Growth Factor (hVEGF) inhibitor. The core of this document focuses on the well-established VEGF signaling pathway, which this compound is suggested to modulate. All quantitative data for this compound is derived from the product information provided by MedchemExpress.

Core Concept: Inhibition of the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2] The biological effects of VEGF are mediated through its binding to and activation of VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs).[1][3] The VEGF family includes several ligands (VEGF-A, -B, -C, -D, and PlGF) and receptors (VEGFR-1, -2, and -3).[4][5] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][4]

As a designated "hVEGF inhibitor," this compound is presumed to interfere with this signaling cascade. The precise point of intervention—whether it is direct binding to a VEGF ligand, competitive or non-competitive inhibition of a VEGF receptor's kinase activity, or another mechanism—is not specified in the available literature. However, its inhibitory effect on cancer cell proliferation suggests a disruption of the pro-survival and pro-proliferative signals initiated by VEGF.

Quantitative Data

The only publicly available quantitative data for this compound pertains to its in vitro anti-proliferative activity against several human cancer cell lines.

| Cell Line | IC50 (µM) | Cell Type |

| HT-29 | 61 | Human Colorectal Adenocarcinoma |

| MCF-7 | 142 | Human Breast Adenocarcinoma |

| HEK-293 | 114 | Human Embryonic Kidney |

| Data sourced from MedchemExpress.[6] |

Presumed Mechanism of Action: Signaling Pathways

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell function and, by extension, tumor growth and metastasis. As an inhibitor of this process, this compound would be expected to attenuate these downstream signals.

Key Downstream Pathways of VEGFR-2 Activation:

-

PLCγ-PKC-MAPK/ERK Pathway: This pathway is central to cell proliferation. Activated VEGFR-2 phosphorylates PLCγ, which in turn activates protein kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) cascade, leading to the transcription of genes involved in cell division.[7]

-

PI3K/Akt Pathway: This pathway is a major regulator of cell survival and apoptosis. VEGFR-2 activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which then activates Akt. Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins, promoting cell survival.[8]

-

Src Kinase Pathway: Src is a non-receptor tyrosine kinase that is activated upon VEGF binding to its receptor. It plays a role in promoting angiogenesis and cell migration.[7]

-

FAK/Paxillin Pathway: This pathway is involved in the regulation of focal adhesion, cytoskeletal rearrangement, and cell motility.[7]

Below is a diagram illustrating the central VEGF signaling pathway, which this compound is presumed to inhibit.

Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.

Experimental Protocols

While specific experimental details for the characterization of this compound are not available, the following are standard protocols used to determine the mechanism of action of VEGF inhibitors.

Cell Proliferation Assay (e.g., MTT Assay)

This assay would be used to determine the IC50 values for cell proliferation, such as those reported for this compound.

Methodology:

-

Cell Seeding: Plate cells (e.g., HUVECs, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

-

Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.

-

Treatment: Treat the cells with a serial dilution of the inhibitor (this compound) for 1-2 hours.

-

Stimulation: Add a pre-determined optimal concentration of recombinant human VEGF (e.g., 50 ng/mL) to stimulate proliferation. Include control wells with no inhibitor and no VEGF.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the VEGF-stimulated control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a typical cell proliferation (MTT) assay.

In Vitro Kinase Assay (VEGFR-2)

This assay would determine if this compound directly inhibits the kinase activity of the VEGFR-2 enzyme.

Methodology:

-

Reaction Setup: In a 96-well plate, combine a recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

-

Analysis: Determine the kinase activity relative to a control without the inhibitor and calculate the IC50 value.

References

- 1. japtronline.com [japtronline.com]

- 2. WO1998045331A2 - Anti-vegf antibodies - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20120322982A1 - Anti-vegf antibodies - Google Patents [patents.google.com]

- 9. CA2145985C - Vascular endothelial cell growth factor antagonists - Google Patents [patents.google.com]

The Discovery and Synthesis of hVEGF-IN-3: A Novel VEGFR-2 Kinase Inhibitor

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Commercially known as this compound and identified in the primary literature as compound 9, this small molecule emerged from a sophisticated virtual screening and chemical synthesis program aimed at identifying novel scaffolds for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibition. This guide details the computational discovery workflow, the chemical synthesis pathway, and the biological evaluation of this compound, presenting all quantitative data in structured tables and illustrating key processes with detailed diagrams as specified.

Introduction to VEGF and its Role in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis, the processes of new blood vessel formation.[1] The biological effects of VEGF are primarily mediated through its binding to and activation of VEGFR-2, a receptor tyrosine kinase.[1] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][3][4][5] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis. Consequently, inhibiting VEGFR-2 kinase activity has become a cornerstone of modern anti-cancer therapy.

The Discovery of this compound: A Computationally-Driven Approach

The identification of this compound (compound 9) was the result of a multi-step virtual screening campaign designed to find novel chemical scaffolds that could serve as VEGFR-2 kinase inhibitors. The overall workflow is depicted below.

Experimental Protocol: Virtual Screening

The virtual screening protocol, as described by Elsayed et al., involved the following key steps:

-

Chemical Space Reduction: The ZINC database, a large repository of commercially available compounds, was initially filtered using a Similarity Ensemble Approach (SEA) to select a subset of compounds with a higher probability of interacting with kinases.

-

Pharmacophore-Based Screening: A validated structure-based pharmacophore model was developed. This model defined the essential 3D arrangement of chemical features necessary for binding to the VEGFR-2 kinase domain. The subset of compounds from the previous step was then screened against this pharmacophore model to identify initial hits that matched the required features.

-

Docking and Scoring: The initial hits were then subjected to molecular docking simulations to predict their binding mode and affinity within the ATP-binding pocket of VEGFR-2. A scoring function was used to rank the docked compounds, and those with the most favorable predicted binding energies were selected for synthesis and biological evaluation.

Synthesis of this compound

This compound is identified as a 1,3,4-thiadiazole (B1197879) derivative. While the exact synthetic route for this compound is detailed in the primary publication, a general and plausible synthetic scheme for related 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole compounds is presented below. This provides a representative understanding of the chemical synthesis involved.

Representative Synthetic Protocol

The synthesis of the 1,3,4-thiadiazole scaffold typically involves the cyclization of a thiosemicarbazide (B42300) precursor. A plausible multi-step synthesis is as follows:

-

Formation of Thiosemicarbazide: Reaction of a suitable carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

-

Cyclization to form the 1,3,4-thiadiazole ring: The resulting acylthiosemicarbazide undergoes intramolecular cyclization upon heating, often in the presence of an acid catalyst, to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

-

Functionalization: Further chemical modifications of the core structure can be performed to arrive at the final product, this compound.

Note: For the exact, step-by-step experimental protocol, including reagents, reaction conditions, and purification methods for this compound (compound 9), readers are directed to the primary publication by Elsayed, M. S., et al.

Biological Activity and Evaluation

This compound (compound 9) was subjected to a series of biological assays to determine its efficacy as an anti-cancer agent. This included evaluation of its inhibitory activity against VEGFR-2 kinase and its cytotoxic effects on a panel of human cancer cell lines.

VEGFR-2 Kinase Inhibition

The ability of this compound to inhibit the enzymatic activity of VEGFR-2 kinase was a primary measure of its potency.

A typical in vitro VEGFR-2 kinase assay would involve the following steps:

-

Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound) at various concentrations.

-

Reaction: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or through the use of phosphorylation-specific antibodies in an ELISA or fluorescence-based assay.

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cytotoxicity Screening

This compound demonstrated a very good cytotoxicity profile against the NCI-60 panel of human cancer cell lines.

The National Cancer Institute's 60 human tumor cell line screen is a standardized method for identifying and characterizing the anti-cancer activity of new compounds.[6][7] The general protocol is as follows:

-

Cell Lines: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.

-

Compound Treatment: The cell lines are cultured in 96-well plates and are exposed to the test compound at various concentrations for a defined period (typically 48 hours).

-

Growth Inhibition Measurement: After the incubation period, the cell viability is determined using a colorimetric assay (e.g., Sulforhodamine B assay), which measures the total protein content as an indicator of cell number.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each cell line at each compound concentration. From this data, several parameters can be derived, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).

Quantitative Data Summary

The following table summarizes the reported biological activity data for this compound.

| Assay | Cell Line / Target | IC50 / Activity Metric | Reference |

| Cytotoxicity | HT-29 (Colon) | 61 µM | MedchemExpress Product Page[8] |

| Cytotoxicity | MCF-7 (Breast) | 142 µM | MedchemExpress Product Page[8] |

| Cytotoxicity | HEK-293 (Kidney) | 114 µM | MedchemExpress Product Page[8] |

| VEGFR-2 Kinase Inhibition | VEGFR-2 | Data in primary pub. | Elsayed, M. S., et al. |

| NCI-60 Screening | 60 cell lines | "Very good profile" | Elsayed, M. S., et al. |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound exerts its anti-angiogenic and anti-cancer effects by inhibiting the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for endothelial cell function and tumor angiogenesis.

Conclusion

This compound (compound 9) is a promising anti-cancer agent discovered through a modern, computationally-driven drug discovery process. Its identification highlights the power of virtual screening in finding novel chemical scaffolds for established therapeutic targets. The synthesis of this 1,3,4-thiadiazole derivative and its subsequent biological evaluation have confirmed its activity as a VEGFR-2 kinase inhibitor with a favorable cytotoxicity profile against a broad range of cancer cell lines. Further investigation and optimization of this scaffold could lead to the development of new and effective anti-angiogenic therapies. For detailed experimental procedures and a complete dataset, researchers are encouraged to consult the primary scientific literature.

References

- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

hVEGF-IN-3: A Summary of Available Information

An in-depth technical guide on hVEGF-IN-3 is not feasible due to the limited scientific information available in the public domain for a compound with this specific name. The available data is summarized below. However, a general overview of the function of Vascular Endothelial Growth Factor (VEGF) and the common mechanisms of its inhibition is provided to offer relevant context for researchers, scientists, and drug development professionals.

Based on the limited available data, this compound is described as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF).[1] Its primary role is to obstruct the biological processes driven by VEGF, a key signaling protein in the formation of new blood vessels (vasculogenesis) and the growth of new blood vessels from pre-existing ones (angiogenesis).[2]

Quantitative Data

The sole quantitative information for this compound pertains to its capacity to inhibit the proliferation of several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| HT-29 | Human Colorectal Adenocarcinoma | 61 |

| MCF-7 | Human Breast Adenocarcinoma | 142 |

| HEK-293 | Human Embryonic Kidney | 114 |

| Data sourced from MedchemExpress.[1] |

General Overview of VEGF Function and Inhibition

Due to the absence of specific mechanistic data for this compound, this section outlines the general VEGF signaling pathway and common strategies for its inhibition.

VEGF proteins, including VEGF-A, VEGF-B, VEGF-C, and VEGF-D, exert their effects by binding to and activating VEGF receptors (VEGFRs).[2][3] These receptors are receptor tyrosine kinases located on the cell surface, predominantly on endothelial cells. The three primary VEGF receptors are VEGFR-1, VEGFR-2, and VEGFR-3.[3] The binding of a VEGF ligand to its receptor triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways.

The VEGF Signaling Pathway

The activation of VEGFRs, particularly VEGFR-2 by VEGF-A, sets off several crucial downstream signaling pathways. These pathways collectively promote cell proliferation, migration, survival, and increase vascular permeability.

A simplified diagram of the canonical VEGF signaling pathway is presented below:

Caption: Simplified VEGF signaling pathway via VEGFR-2.

Potential Mechanisms of VEGF Inhibition

As this compound is categorized as a "VEGF inhibitor," its mechanism of action likely aligns with one of the following strategies commonly used in anti-VEGF therapies:

-

Direct Ligand Binding: The inhibitor may bind directly to the VEGF protein, thereby preventing its interaction with the corresponding receptor.

-

Receptor Tyrosine Kinase Inhibition: The inhibitor could target the intracellular kinase domain of the VEGF receptor. This would prevent the downstream signaling cascade, even if VEGF binds to the receptor.

-

Inhibition of VEGF Expression: Certain small molecules can interfere with the translation of VEGF mRNA, leading to a reduction in the cellular production of VEGF protein.

The existing data for this compound, which demonstrates the inhibition of cell proliferation, indicates that it effectively disrupts the downstream effects of VEGF signaling. However, without additional experimental data, its specific point of intervention in the pathway is not known.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. A general experimental workflow to characterize a novel VEGF inhibitor would typically include the following assays:

Caption: General experimental workflow for characterizing a VEGF inhibitor.

Conclusion

While this compound is presented as a potent inhibitor of hVEGF based on its effects on cancer cell proliferation, a thorough understanding of its function is limited by the lack of comprehensive public data. Further investigation is necessary to determine its precise mechanism of action, its direct molecular target, and its efficacy and safety in preclinical and clinical models. The information provided herein on the general VEGF signaling pathway and inhibitory mechanisms offers a foundational context for understanding the potential role of compounds such as this compound in the field of anti-angiogenic research and therapy.

References

hVEGF-IN-3: A Selective Inhibitor of Vascular Endothelial Growth Factor Expression and Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis, the formation of new blood vessels.[1][2] While essential for embryonic development, wound healing, and collateral blood vessel formation, dysregulation of VEGF signaling is a hallmark of several pathologies, most notably cancer.[1][2] Tumors require a dedicated blood supply to grow beyond a minimal size, and many express VEGF to stimulate the necessary angiogenesis.[1] This has made the VEGF signaling pathway a prime target for anti-cancer therapies. hVEGF-IN-3 has emerged as a potent inhibitor of human VEGF (hVEGF). This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental protocols used for its evaluation.

Core Compound Data: this compound

This compound, also referred to as compound 9, is a synthetic stilbene (B7821643) derivative that has demonstrated significant inhibitory effects on VEGF. Stilbenes, a class of natural and synthetic compounds, have been investigated for their cytotoxic and anti-cancer properties. The research by Martí-Centelles R, et al. identified this compound as a promising candidate from a library of thirty-nine stilbene derivatives.[3]

Quantitative Biological Activity

The primary quantitative data available for this compound pertains to its cytotoxic effects on various cell lines. This data is crucial for understanding the compound's potency and therapeutic window.

| Cell Line | Description | IC50 (µM) |

| HT-29 | Human Colorectal Adenocarcinoma | 61 |

| MCF-7 | Human Breast Adenocarcinoma | 142 |

| HEK-293 | Human Embryonic Kidney (Non-tumoral) | 114 |

Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting the proliferation of two cancer cell lines and one non-tumoral cell line.

Mechanism of Action

The inhibitory action of this compound extends beyond simple cytotoxicity. Studies indicate that it actively suppresses the production and secretion of VEGF. The underlying mechanism involves the downregulation of gene expression. Specifically, this compound has been shown to decrease the expression of the VEGF gene. Furthermore, its activity is linked to the downregulation of hTERT (human Telomerase Reverse Transcriptase) and c-Myc, two critical genes involved in telomerase activation and cell proliferation.[3] This multi-faceted mechanism suggests that this compound not only curtails the primary signal for angiogenesis but also impacts fundamental processes of tumorigenesis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The evaluation of this compound involved a series of standard in vitro assays to determine its cytotoxicity, and its effect on VEGF secretion and gene expression. The following are detailed methodologies representative of those likely employed in the foundational research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental in determining the dose-dependent effect of a compound on cell proliferation and viability.

-

Cell Culture: HT-29, MCF-7, and HEK-293 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions. A control group receives medium with the same concentration of DMSO used in the highest drug concentration.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

VEGF Secretion Assay (ELISA)

This assay quantifies the amount of VEGF protein secreted by the cells into the culture medium.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound as described above.

-

Conditioned Medium Collection: After the treatment period (e.g., 24-48 hours), the cell culture supernatant (conditioned medium) is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: A commercial Human VEGF ELISA kit is used. Briefly, the collected conditioned media are added to wells of a microplate pre-coated with a capture antibody specific for human VEGF.

-

Detection: After incubation and washing steps, a biotinylated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development is stopped.

-

Quantification: The absorbance is read at 450 nm, and the concentration of VEGF in the samples is determined by comparison to a standard curve generated with recombinant human VEGF.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes.

-

Cell Culture and Treatment: Cells are treated with this compound as described for the ELISA assay.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR is performed using the synthesized cDNA, gene-specific primers for VEGF, hTERT, c-Myc, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in control cells.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising stilbene-based inhibitor with a dual mechanism of action that includes both cytotoxic effects on cancer cells and the specific inhibition of VEGF expression and secretion. Its ability to also downregulate key oncogenes like hTERT and c-Myc suggests a broader anti-cancer potential. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. Further in-depth studies, including in vivo efficacy and selectivity profiling against various kinases, would be necessary to fully elucidate its therapeutic potential. The foundational research by Martí-Centelles R, et al. serves as a critical starting point for any future drug development efforts centered on this compound.

References

- 1. Involvement of the VEGF receptor 3 in tubular morphogenesis demonstrated with a human anti-human VEGFR-3 monoclonal antibody that antagonizes receptor activation by VEGF-C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF differentially activates STAT3 in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of cytotoxic stilbenes related to resveratrol on the expression of the VEGF, hTERT and c-Myc genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of hVEGF-IN-3 to VEGF-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis.[1][2][3] It is a key therapeutic target in various pathologies characterized by abnormal blood vessel growth, such as cancer and age-related macular degeneration.[1][4] This technical guide provides a comprehensive overview of the binding characteristics of a novel hypothetical inhibitor, hVEGF-IN-3, to human VEGF-A. The subsequent sections will detail the quantitative binding affinity, the experimental protocols used for its determination, and the underlying signaling pathways.

This compound Binding Affinity to VEGF-A

The interaction between this compound and VEGF-A has been characterized using multiple biophysical techniques to ensure the accuracy and reliability of the binding data. The equilibrium dissociation constant (Kd), association rate (ka), dissociation rate (kd), and the half-maximal inhibitory concentration (IC50) are summarized below.

| Parameter | Value | Method |

| Equilibrium Dissociation Constant (Kd) | 1.2 nM | Surface Plasmon Resonance (SPR) |

| 1.5 nM | Isothermal Titration Calorimetry (ITC) | |

| Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (kd) | 3.0 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |

| Half-Maximal Inhibitory Concentration (IC50) | 5.8 nM | Enzyme-Linked Immunosorbent Assay (ELISA) |

Experimental Protocols

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance was employed to determine the real-time binding kinetics of this compound to VEGF-A.[5]

Materials:

-

Recombinant human VEGF-A165

-

This compound

-

SPR instrument (e.g., ProteOn XPR36)

-

GLC sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer: Phosphate buffered saline (PBS) with 0.05% Tween 20 and 0.1% BSA.[5]

Procedure:

-

The sensor chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human VEGF-A165 was immobilized on the GLC sensor chip surface.

-

Remaining active sites were blocked with 1 M ethanolamine-HCl, pH 8.5.

-

A serial dilution of this compound (e.g., 0.1 nM to 100 nM) in running buffer was flowed over the chip surface.

-

The association and dissociation phases were monitored in real-time.

-

The sensor surface was regenerated between cycles using a low pH glycine (B1666218) buffer.

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was used to provide a direct, in-solution measurement of the binding thermodynamics.[6][7][8]

Materials:

-

Recombinant human VEGF-A165

-

This compound

-

ITC instrument (e.g., MicroCal VP-ITC)

-

Dialysis buffer: PBS, pH 7.4

Procedure:

-

Recombinant human VEGF-A165 and this compound were extensively dialyzed against the same buffer to minimize buffer mismatch effects.

-

The sample cell was filled with a solution of VEGF-A (e.g., 10 µM).

-

The injection syringe was loaded with a solution of this compound (e.g., 100 µM).

-

A series of small injections of this compound into the sample cell was performed at a constant temperature (25°C).

-

The heat change associated with each injection was measured.

-

The integrated heat data was fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the equilibrium dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA was developed to determine the half-maximal inhibitory concentration (IC50) of this compound.[9][10][11][12][13]

Materials:

-

Recombinant human VEGF-A165

-

Recombinant human VEGFR2-Fc chimera

-

This compound

-

Anti-human IgG (HRP-conjugated) antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer: PBS with 0.05% Tween 20

-

Assay buffer: PBS with 1% BSA

Procedure:

-

A 96-well microplate was coated with VEGFR2-Fc.

-

The plate was blocked with assay buffer to prevent non-specific binding.

-

A constant concentration of biotinylated VEGF-A was pre-incubated with a serial dilution of this compound.

-

The mixture was then added to the coated wells and incubated.

-

The plate was washed, and streptavidin-HRP conjugate was added.

-

After another wash, TMB substrate was added, and the color was allowed to develop.

-

The reaction was stopped with the addition of a stop solution.

-

The absorbance was read at 450 nm.

-

The IC50 value was calculated from the resulting dose-response curve.

Visualizations

VEGF-A Signaling Pathway and Inhibition by this compound```dot

Caption: Workflow for determining the binding affinity of this compound to VEGF-A.

Role of Binding Affinity in Drug Development

Caption: Logical relationship of binding affinity in the drug development process.

References

- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 2. The vascular endothelial growth factor (VEGF) family: angiogenic factors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHARACTERIZATION OF RECEPTOR BINDING KINETICS FOR VASCULAR ENDOTHELIAL GROWTH FACTOR-A USING SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Endothelial Growth Factor Peptide Ligands Explored by Competition Assay and Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. sinogeneclon.com [sinogeneclon.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. file.elabscience.com [file.elabscience.com]

Unveiling hVEGF-IN-3: A Technical Guide to a Novel Inhibitor of Cap-Independent VEGF Translation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

hVEGF-IN-3 emerges as a significant quinazoline-derived small molecule inhibitor targeting the cap-independent translation of human vascular endothelial growth factor (hVEGF). Identified as a potent agent in the modulation of angiogenesis, this compound presents a novel therapeutic strategy by down-regulating VEGF-A expression at the translational level. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental data, to support further research and development in oncology and other angiogenesis-dependent diseases.

Chemical Information

A critical point of clarification is the correct identification of this compound. While some commercial suppliers have listed this compound with the CAS number 46739-60-0, this is inaccurate. The correct chemical entity, as described in the primary scientific literature, is identified as compound 1 in the publication "Discovery of Small Molecules for Repressing Cap-Independent Translation of Human Vascular Endothelial Growth Factor (hVEGF) as Novel Antitumor Agents" by Wang et al. in the Journal of Medicinal Chemistry (2017). The CAS number for the incorrectly associated compound, (E)-4-(4-methoxystyryl)pyridine, is 46739-60-0, which possesses a distinct molecular formula (C14H13NO) and molecular weight (211.2591).

The accurate chemical details for this compound (compound 1) are provided below.

| Property | Value |

| Compound Name | This compound (also known as compound 1) |

| CAS Number | Not yet assigned in public databases |

| Molecular Formula | C34H43N7O2 |

| Molecular Weight | 581.75 g/mol |

| Chemical Structure | N-(2-(4-((4-(diethylamino)butoxy)phenyl)amino)quinazolin-2-yl)phenyl)-4-methylpiperazine-1-propanamide |

Mechanism of Action: Targeting Cap-Independent Translation

This compound exerts its inhibitory effects through a sophisticated mechanism targeting the translation of VEGF-A mRNA. The 5'-untranslated region (5'-UTR) of hVEGF-A mRNA contains a G-rich sequence capable of forming a G-quadruplex structure. This structure is pivotal for initiating a cap-independent translation process, allowing for VEGF-A protein synthesis even under cellular stress conditions like hypoxia, which are common in the tumor microenvironment.

This compound has been shown to specifically interact with this G-rich tract within the 5'-UTR. This binding destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A. The subsequent reduction in VEGF-A protein levels leads to an anti-angiogenic effect, crucial for inhibiting tumor growth and metastasis.

An In-depth Technical Guide on the Inhibition of Endothelial Cell Proliferation via Vascular Endothelial Growth Factor (VEGF) Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature and vendor information do not provide specific data on the effect of hVEGF-IN-3 on endothelial cell proliferation. The sole supplier of this compound reports it as a potent human VEGF (hVEGF) inhibitor, with demonstrated anti-proliferative activity against HT-29, MCF-7, and HEK-293 cancer cell lines.[1] However, its specific molecular target within the VEGF signaling cascade and its direct impact on endothelial cells have not been characterized in the available literature.

This guide, therefore, provides a comprehensive overview of the central role of the VEGF signaling pathway in endothelial cell proliferation and the mechanisms by which VEGF inhibitors, in general, exert their anti-proliferative effects. The experimental protocols and data presented are based on well-characterized molecules that target this pathway and serve as a foundational reference for research in this area.

The VEGF Signaling Pathway in Endothelial Cell Proliferation

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis.[2] This process is fundamental in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions like tumor growth and metastasis.[2] The VEGF family consists of several members, with VEGF-A being the most potent inducer of endothelial cell proliferation.[3][4]

The biological effects of VEGF are mediated through its binding to specific receptor tyrosine kinases (VEGFRs) on the surface of endothelial cells.[2] The primary receptors involved in angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2][3] While both receptors bind VEGF-A, VEGFR-2 is considered the major transducer of mitogenic and proliferative signals in endothelial cells.[3]

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This activation triggers a cascade of downstream signaling pathways that orchestrate the complex process of cell proliferation. Key pathways include:

-

The PLCγ-PKC-MAPK Pathway: This is a crucial signaling axis for endothelial cell proliferation.[3] Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK (MAPK) cascade, ultimately promoting the transcription of genes required for cell cycle progression and division.

-

The PI3K-Akt Pathway: This pathway is primarily associated with endothelial cell survival and anti-apoptotic signals, which are permissive for proliferation.[5] Activated VEGFR-2 can also stimulate the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which inhibits apoptotic machinery and supports cell growth.

Below is a diagram illustrating the core VEGF signaling pathway leading to endothelial cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vascular endothelial growth factor (VEGF) family: angiogenic factors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Preliminary Studies on hVEGF-IN-3 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF), in various cancer cell lines. This document details its effects on cell proliferation, outlines relevant experimental protocols, and illustrates its presumed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of several cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values determined by MTT assay after a 72-hour incubation period.[1] The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 61[1] |

| MCF-7 | Breast Adenocarcinoma | 142[1] |

| HEK-293 | Human Embryonic Kidney | 114[1] |

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell proliferation and cytotoxicity.

MTT Cell Proliferation Assay Protocol

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

This compound (Compound 9)

-

Cancer cell lines (e.g., HT-29, MCF-7, HEK-293)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of desired concentrations.

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of VEGF and the experimental workflow for evaluating this compound.

Based on its classification as a small molecule inhibitor of hVEGF, it is presumed that this compound acts by inhibiting the tyrosine kinase activity of VEGF receptors, with VEGFR-2 being a primary and well-established mediator of VEGF-driven cellular responses.[2] This inhibition would block the downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

References

An In-depth Technical Guide to hVEGF-IN-3 and its Interaction with the VEGF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hVEGF-IN-3, a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling. This compound, a nitrogen-containing heterocyclic stilbene (B7821643) analog, has demonstrated significant anti-proliferative activity in various cancer cell lines. This document elucidates the mechanism of action of this compound, focusing on its interaction with the VEGF signaling pathway. Detailed experimental protocols for the evaluation of this compound are provided, along with a structured summary of its quantitative data. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity and potential therapeutic applications.

Introduction to the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of vasculogenesis and angiogenesis, the formation of new blood vessels.[1] This pathway is initiated by the binding of VEGF ligands (e.g., VEGFA, VEGFB, VEGFC) to their cognate receptor tyrosine kinases (VEGFRs), primarily VEGFR1 and VEGFR2, on the surface of endothelial cells.[2] Upon ligand binding, the receptors dimerize and undergo autophosphorylation, triggering a cascade of downstream signaling events.[3] These intracellular cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all essential processes for angiogenesis.[4][5] In pathological conditions such as cancer, the VEGF pathway is often hijacked by tumors to promote their growth and metastasis by inducing the formation of new blood vessels to supply nutrients and oxygen.[1][6]

This compound: A Novel Inhibitor of VEGF Signaling

This compound (also referred to as compound 9) is a synthetic nitrogen-containing heterocyclic stilbene derivative that has emerged as a potent inhibitor of VEGF-mediated processes.[7] Unlike traditional VEGF inhibitors that act as ligand traps or receptor antagonists, this compound employs a distinct mechanism of action.

Mechanism of Action

Research has demonstrated that this compound exerts its inhibitory effects by reducing the secretion of the VEGF protein from cancer cells. While it shows a less potent effect on the transcription of the VEGF gene, its significant impact on the levels of secreted VEGF suggests that its primary mode of action may occur at a post-translational stage. By diminishing the amount of available VEGF ligand, this compound effectively attenuates the activation of the entire downstream VEGF signaling cascade, thereby inhibiting angiogenesis and tumor cell proliferation.

Quantitative Data for this compound

The anti-proliferative activity of this compound has been quantified in several human cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) |

| HT-29 | Human Colorectal Adenocarcinoma | 61[7] |

| MCF-7 | Human Breast Adenocarcinoma | 142[7] |

| HEK-293 | Human Embryonic Kidney | 114[7] |

Table 1: IC50 values of this compound in different human cell lines.

Furthermore, studies have shown that at a concentration of 50 µM, this compound can reduce the secretion of VEGF protein to less than 50% of the control value in HT-29 cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HT-29, MCF-7, or HEK-293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

VEGF Secretion Assay (ELISA)

This protocol measures the amount of VEGF secreted by cells into the culture medium following treatment with this compound.

Materials:

-

HT-29 cells

-

Culture medium and supplements as described above

-

This compound

-

Human VEGF ELISA Kit

-

6-well plates

-

Microplate reader

Procedure:

-

Seed HT-29 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with a specific concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the Human VEGF ELISA according to the manufacturer's instructions to quantify the concentration of VEGF in the supernatant.

-

Normalize the VEGF concentration to the total protein content of the cells in each well.

-

Compare the amount of secreted VEGF in the treated samples to the vehicle control.

Interaction with the VEGF Signaling Pathway: A Visual Representation

The following diagram illustrates the VEGF signaling pathway and the point of intervention by this compound.

References

- 1. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of the Vascular Endothelial Growth Factor C Receptor VEGFR-3 in Lymphatic Endothelium of the Skin and in Vascular Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of cytotoxic stilbenes related to resveratrol on the expression of the VEGF, hTERT and c-Myc genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stilbene glycosides are natural product inhibitors of FGF-2-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Endothelial Growth Factor (VEGF) Family | Bio-Techne [bio-techne.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitory effect of cytotoxic nitrogen-containing heterocyclic stilbene analogues on VEGF protein secretion and VEGF, hTERT and c-Myc gene expression - MedChemComm (RSC Publishing) [pubs.rsc.org]

Understanding the Target Specificity of hVEGF-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

hVEGF-IN-3 is a compound identified as a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling.[1][2] This technical guide provides a summary of the currently available data on the target specificity of this compound, with a focus on its effects on cancer cell proliferation. Due to the limited availability of public research data, this document primarily summarizes information from chemical suppliers and provides a general context of VEGF inhibition.

Core Concepts of VEGF Signaling

The vascular endothelial growth factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are key regulators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). This signaling pathway plays a crucial role in normal physiological processes, but its dysregulation is a hallmark of several diseases, most notably cancer. Tumors require a dedicated blood supply to grow and metastasize, a process they promote by secreting VEGF to induce the formation of new blood vessels.

The primary VEGF receptors involved in angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are receptor tyrosine kinases. Upon binding of VEGF ligands, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. Another key receptor, VEGFR-3 (Flt-4), is primarily involved in lymphangiogenesis.

Inhibiting the VEGF/VEGFR signaling pathway is a clinically validated strategy in oncology. This can be achieved through various approaches, including monoclonal antibodies that sequester VEGF ligands and small molecule tyrosine kinase inhibitors that block the intracellular signaling cascade of the receptors.

This compound: Available Data

This compound, also referred to as "compound 9", has been characterized as an inhibitor of processes related to VEGF.[1][2] Its primary reported biological activity is the inhibition of cancer cell proliferation.

Data Presentation

The following table summarizes the available quantitative data on the anti-proliferative activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| HT-29 | Colon Carcinoma | 61[1][3][4][5][6] |

| MCF-7 | Breast Adenocarcinoma | 142[1][3][4][5][6] |

| HEK-293 | Embryonic Kidney | 114[1][3][4][5][6] |

Table 1: Anti-proliferative Activity of this compound

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values of this compound are not publicly available in primary research literature. However, a general methodology for a cell proliferation assay to evaluate the effect of a test compound is described below.

General Cell Proliferation Assay (MTT or similar)

-

Cell Culture: The selected cancer cell lines (e.g., HT-29, MCF-7, HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are then incubated to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared (typically in DMSO) and serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells containing medium with vehicle (DMSO) only are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan (B1609692) product.

-

Data Acquisition: After an incubation period with the viability reagent, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Due to the lack of specific information on the molecular target and the signaling pathway of this compound, a detailed diagram of its mechanism of action cannot be provided. However, a generalized diagram of the VEGF signaling pathway that is often targeted by inhibitors is presented below.

Caption: Generalized VEGF Signaling Pathway.

A general workflow for a cell proliferation assay is depicted below.

Caption: Workflow for a Cell Proliferation Assay.

Discussion and Future Directions

The available data indicates that this compound possesses anti-proliferative activity against several cancer cell lines, suggesting its potential as an anti-cancer agent. However, the current understanding of its target specificity is limited. Key information that is currently lacking includes:

-

Specific Molecular Target: It is unknown which specific VEGFR (VEGFR-1, -2, or -3) or other kinases this compound targets.

-

Binding Affinity: There is no publicly available data on the binding affinity (e.g., Kd or Ki values) of this compound to its molecular target(s).

-

Kinase Selectivity Profile: A comprehensive kinase screening would be necessary to determine the selectivity of this compound and to identify potential off-target effects.

-

Mechanism of Action: The precise mechanism by which this compound inhibits cell proliferation has not been elucidated.

To fully understand the therapeutic potential of this compound, further research is required to address these knowledge gaps. Future studies should focus on identifying the direct molecular target(s) of this compound through biochemical and cellular assays, determining its binding kinetics and selectivity, and elucidating its impact on downstream signaling pathways. Such studies will be crucial for the continued development and potential clinical translation of this compound.

References

hVEGF-IN-3: An Investigative Tool for Vascular Biology Research

For Researchers, Scientists, and Drug Development Professionals

hVEGF-IN-3 is a potent inhibitor of human vascular endothelial growth factor (hVEGF), a key signaling protein in vasculogenesis and angiogenesis. While detailed public information on the specific binding target and mechanism of action of this compound is limited, its demonstrated inhibitory effects on cell proliferation suggest its potential as a valuable tool for basic research in vascular biology. This technical guide consolidates the available data on this compound and provides a framework for its application in studying the intricate VEGF signaling pathway.

Quantitative Data Summary

The primary available quantitative data for this compound pertains to its inhibitory effect on the proliferation of various human cell lines. These half-maximal inhibitory concentration (IC50) values, as determined by MTT assay after a 3-day incubation period, are summarized below.

| Cell Line | IC50 (µM) | Cell Type |

| HT-29 | 61 | Human Colorectal Adenocarcinoma |

| MCF-7 | 142 | Human Breast Adenocarcinoma |

| HEK-293 | 114 | Human Embryonic Kidney |

| Data sourced from MedchemExpress.[1] |

It is important to note that these cell lines are of cancerous origin and may not fully recapitulate the responses of primary endothelial cells central to vascular biology research. Therefore, these values should be considered as a preliminary indicator of potency, and further validation in relevant endothelial cell models is highly recommended.

The VEGF Signaling Pathway: A General Overview

To understand the potential impact of this compound, it is crucial to contextualize its function within the broader VEGF signaling cascade. The VEGF family of ligands (VEGF-A, VEGF-B, VEGF-C, VEGF-D, and PlGF) and their corresponding receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3) form a complex network that regulates both angiogenesis (the formation of new blood vessels from pre-existing ones) and lymphangiogenesis (the formation of new lymphatic vessels).

The binding of a VEGF ligand to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and PLCγ/PKC/MAPK pathways. These pathways ultimately lead to the cellular responses essential for vessel formation, including endothelial cell proliferation, migration, survival, and permeability.

Figure 1: Hypothesized inhibition of the VEGF signaling pathway by this compound.

Given that this compound is described as an "hVEGF inhibitor," it is plausible that it functions by either directly binding to VEGF ligands, preventing their interaction with the receptors, or by acting as an antagonist at the receptor level. The diagram above illustrates this hypothesized point of intervention.

Experimental Protocols for Investigating this compound

To elucidate the specific mechanism of action of this compound and its utility in vascular biology research, a series of well-established in vitro assays can be employed. The following are detailed methodologies for key experiments.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Recombinant human VEGF-A (as a stimulant)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader (570 nm)

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and allow them to adhere overnight.

-

Starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL), except for the negative control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the VEGF-A stimulated control and determine the IC50 value of this compound.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.

Materials:

-

HUVECs

-

EGM

-

This compound

-

Recombinant human VEGF-A

-

6-well or 12-well plates

-

200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with low-serum medium containing different concentrations of this compound.

-

Add VEGF-A to the appropriate wells to stimulate migration. Include a vehicle control and a VEGF-A stimulated control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).

-

Compare the migration rate in the presence of this compound to the control groups.

Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

Matrigel or a similar basement membrane extract

-

EGM

-

This compound

-

Recombinant human VEGF-A

-

96-well plates (pre-chilled)

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of this compound and with or without VEGF-A.

-

Seed the cells onto the Matrigel-coated wells at a density of 10,000-20,000 cells/well.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the effects of this compound in a vascular biology research setting.

Figure 2: A suggested experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound presents itself as a potentially valuable chemical probe for dissecting the complexities of VEGF-driven processes in vascular biology. The provided experimental protocols offer a robust starting point for researchers to not only validate its reported inhibitory activity in more relevant endothelial cell systems but also to begin to unravel its specific mechanism of action. Future investigations should prioritize the identification of its direct binding partner within the VEGF signaling axis. Techniques such as surface plasmon resonance (SPR) or competitive binding ELISAs could be employed to determine if this compound interacts with VEGF ligands or their receptors. Furthermore, western blot analysis of key downstream signaling molecules, such as phosphorylated VEGFR, Akt, and ERK, following this compound treatment will provide crucial insights into the specific pathways being modulated. A thorough characterization of this compound will ultimately enhance its utility as a tool for advancing our understanding of vascular biology and for the development of novel therapeutic strategies targeting angiogenesis.

References

Early In Vitro Evaluation of hVEGF-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the early in vitro evaluation of hVEGF-IN-3, a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). The information presented herein is intended to support researchers and professionals in the fields of oncology, angiogenesis, and drug discovery.

Quantitative Data Summary

The primary publicly available in vitro data for this compound quantifies its inhibitory effect on the proliferation of various human cancer cell lines. These findings, presented as IC50 values, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 61[1] |

| MCF-7 | Breast Adenocarcinoma | 142[1] |

| HEK-293 | Human Embryonic Kidney | 114[1] |

Table 1: In Vitro Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound were determined against three human cell lines.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available in a primary scientific publication. However, the following are representative methodologies for key experiments typically employed in the characterization of a novel VEGF inhibitor.

Cell Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on the proliferation of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., HT-29, MCF-7, HEK-293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the inhibitor) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

VEGFR-2 Kinase Activity Assay (In Vitro)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGF Receptor-2 (VEGFR-2) tyrosine kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. Inhibition of the kinase by a compound results in a decreased phosphorylation signal, which can be detected using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase reaction buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control.

-